RN486

カタログ番号 B611973

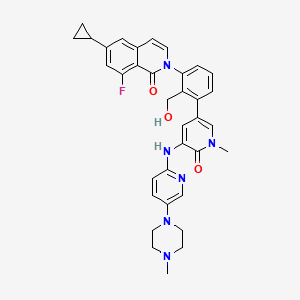

分子量: 606.7 g/mol

InChIキー: ZTUJNJAKTLHBEX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US08299077B2

Procedure details

To a 2 L reactor were added 2-(3-chloro-2-(hydroxymethyl)phenyl)-6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one (62.5 g, 0.18 mol), 1-methyl-3-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyridin-2-one (108 g, 0.25 mol), PCy3 (3.2 g, 11.5 mmol), Pd(OAc)2 (1.27 g, 5.7 mmol) and K2CO3 (54.6 g, 0.38 mol) in order. The reactor was evacuated and backfilled with Nitrogen. This sequence was repeated three times. Then, 20% aqueous 1,4-dioxane (1 L) was added to the reaction mixture. The resulting mixture was heated to 88° C. for gentle reflux and stirred for 1 hr under Nitrogen atmosphere. Additional 7 g of 1-methyl-3-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyridin-2-one was added to the reaction solution in order to push the reaction to completion. After 2 hr reaction time, bath temperature was down to 70° C., and 600 mL of water was added to the reaction mixture slowly with keeping the temperature above 70° C. The material started to come out with seeding, and the slurry was cooled down to 5° C. Solid material was collected with filtration, and washed with MeOH (300 mL). The crude solid was dissolved with DCM (1.3 L) and MeOH (150 ml) again. Trithiocyanuric acid trisodium salt (100 g) in water (390 mL) was added to the solution, then the resulting mixture was stirred vigorously at ambient temperature for 2 hr and filtered through Celite pad. DCM layer was collected by phase separation, and after adding Activated carbon (22 g), the resulting mixture was stirred additional 2 hr at room temperature, then filtered through a short pad of Celite. The filtrate was heated to distill DCM under an atmosphere of nitrogen, and ethanol was added to replace DCM. The desired product started to crystallize out from ethanol with seeding, and the crystal material was collected by filtration after cooling to 5° C. and washed with cold EtOH. The filter cake was dried under vacuum oven at 70° C. to afford 91.7 g of the title compound (83% isolated yield) as an off-white solid. MS (ESI) 607 (M+H)+. 1H NMR (300 MHz, DMSO-d6) δ ppm 0.82-0.91 (m, 2 H) 1.04-1.14 (m, 2 H) 2.01-2.13 (m, 1 H) 2.20 (s, 3H) 2.38-2.46 (m, 4 H) 2.97-3.09 (m, 4 H) 3.58 (s, 3 H) 4.15-4.36 (m, 2 H) 4.77 (t, J=4.34 Hz, 1 H) 6.59 (dd, J=7.55, 1.89 Hz, 1 H) 6.99 (dd, J=13.60, 1.51 Hz, 1 H) 7.21 (d, J=9.06 Hz, 1 H) 7.26 (d, J=1.51 Hz, 1 H) 7.28-7.38 (m, 4 H) 7.39-7.46 (m, 1 H) 7.48-7.56 (m, 1 H) 7.85 (d, J=3.02 Hz, 1 H) 8.37 (s, 1 H) 8.57 (d, J=2.27 Hz, 1 H).

Quantity

62.5 g

Type

reactant

Reaction Step One

Quantity

108 g

Type

reactant

Reaction Step One

Name

Yield

83%

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[C:3]([CH2:23][OH:24])=[C:4]([N:8]2[CH:17]=[CH:16][C:15]3[C:10](=[C:11]([F:21])[CH:12]=[C:13]([CH:18]4[CH2:20][CH2:19]4)[CH:14]=3)[C:9]2=[O:22])[CH:5]=[CH:6][CH:7]=1.[CH3:25][N:26]1[CH:31]=[C:30](B2OC(C)(C)C(C)(C)O2)[CH:29]=[C:28]([NH:41][C:42]2[CH:47]=[CH:46][C:45]([N:48]3[CH2:53][CH2:52][N:51]([CH3:54])[CH2:50][CH2:49]3)=[CH:44][N:43]=2)[C:27]1=[O:55].C([O-])([O-])=O.[K+].[K+]>CC([O-])=O.CC([O-])=O.[Pd+2].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.O>[CH:18]1([C:13]2[CH:14]=[C:15]3[C:10](=[C:11]([F:21])[CH:12]=2)[C:9](=[O:22])[N:8]([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([C:30]4[CH:29]=[C:28]([NH:41][C:42]5[CH:47]=[CH:46][C:45]([N:48]6[CH2:49][CH2:50][N:51]([CH3:54])[CH2:52][CH2:53]6)=[CH:44][N:43]=5)[C:27](=[O:55])[N:26]([CH3:25])[CH:31]=4)[C:3]=2[CH2:23][OH:24])[CH:17]=[CH:16]3)[CH2:20][CH2:19]1 |f:2.3.4,5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

62.5 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C(=C(C=CC1)N1C(C2=C(C=C(C=C2C=C1)C1CC1)F)=O)CO

|

|

Name

|

|

|

Quantity

|

108 g

|

|

Type

|

reactant

|

|

Smiles

|

CN1C(C(=CC(=C1)B1OC(C(O1)(C)C)(C)C)NC1=NC=C(C=C1)N1CCN(CC1)C)=O

|

|

Name

|

|

|

Quantity

|

54.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

1.27 g

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)[O-].CC(=O)[O-].[Pd+2]

|

|

Name

|

|

|

Quantity

|

3.2 g

|

|

Type

|

catalyst

|

|

Smiles

|

C1(CCCCC1)P(C1CCCCC1)C1CCCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

88 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 1 hr under Nitrogen atmosphere

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor was evacuated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then, 20% aqueous 1,4-dioxane (1 L) was added to the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

for gentle reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Additional 7 g of 1-methyl-3-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyridin-2-one was added to the reaction solution in order

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction to completion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 2 hr reaction time, bath temperature

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was down to 70° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature above 70° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the slurry was cooled down to 5° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Solid material was collected with filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with MeOH (300 mL)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The crude solid was dissolved with DCM (1.3 L) and MeOH (150 ml) again

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Trithiocyanuric acid trisodium salt (100 g) in water (390 mL) was added to the solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the resulting mixture was stirred vigorously at ambient temperature for 2 hr

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through Celite pad

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

DCM layer was collected by phase separation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after adding Activated carbon (22 g)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the resulting mixture was stirred additional 2 hr at room temperature

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a short pad of Celite

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The filtrate was heated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill DCM under an atmosphere of nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

ethanol was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize out from ethanol with seeding

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the crystal material was collected by filtration

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

after cooling to 5° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold EtOH

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filter cake was dried under vacuum oven at 70° C.

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CC1)C=1C=C2C=CN(C(C2=C(C1)F)=O)C1=C(C(=CC=C1)C1=CN(C(C(=C1)NC1=NC=C(C=C1)N1CCN(CC1)C)=O)C)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 91.7 g | |

| YIELD: PERCENTYIELD | 83% | |

| YIELD: CALCULATEDPERCENTYIELD | 84% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |